molecular formula C9H17N5O4 B3854685 propan-2-yl 4-[(E)-N'-nitrocarbamimidoyl]piperazine-1-carboxylate

propan-2-yl 4-[(E)-N'-nitrocarbamimidoyl]piperazine-1-carboxylate

Cat. No.: B3854685
M. Wt: 259.26 g/mol
InChI Key: LPBYNXLPYFGMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 4-[(E)-N’-nitrocarbamimidoyl]piperazine-1-carboxylate is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-[(E)-N’-nitrocarbamimidoyl]piperazine-1-carboxylate typically involves the reaction of piperazine with isopropyl chloroformate and N’-nitrocarbamimidoyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or distillation to further purify the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[(E)-N’-nitrocarbamimidoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms are replaced by other substituents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Hydrolysis: Aqueous acid or base.

Major Products Formed

    Oxidation: Amine derivatives.

    Substitution: Various substituted piperazine derivatives.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Propan-2-yl 4-[(E)-N’-nitrocarbamimidoyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of propan-2-yl 4-[(E)-N’-nitrocarbamimidoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The piperazine ring can also interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(phthalimido)piperazine: Known for its antimicrobial activity.

    Bis(3-aminopropyl)piperazine: Used in the synthesis of various pharmaceuticals.

    2,3-dihydro-phthalazine-1,4-dione: Studied for its potential therapeutic applications.

Uniqueness

Propan-2-yl 4-[(E)-N’-nitrocarbamimidoyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrocarbamimidoyl group and the isopropyl ester makes it a versatile compound for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

propan-2-yl 4-[(E)-N'-nitrocarbamimidoyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O4/c1-7(2)18-9(15)13-5-3-12(4-6-13)8(10)11-14(16)17/h7H,3-6H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBYNXLPYFGMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCN(CC1)C(=N[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)N1CCN(CC1)/C(=N/[N+](=O)[O-])/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
propan-2-yl 4-[(E)-N'-nitrocarbamimidoyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
propan-2-yl 4-[(E)-N'-nitrocarbamimidoyl]piperazine-1-carboxylate
Reactant of Route 3
propan-2-yl 4-[(E)-N'-nitrocarbamimidoyl]piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
propan-2-yl 4-[(E)-N'-nitrocarbamimidoyl]piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
propan-2-yl 4-[(E)-N'-nitrocarbamimidoyl]piperazine-1-carboxylate
Reactant of Route 6
propan-2-yl 4-[(E)-N'-nitrocarbamimidoyl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.